B1580205 L-CYSTEINE, S-METHYL (S-METHYL-D3)

L-CYSTEINE, S-METHYL (S-METHYL-D3)

Cat. No.: B1580205
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Description

L-Cysteine, S-Methyl (S-Methyl-D3) is a deuterium-labeled derivative of S-methyl-L-cysteine, a sulfur-containing amino acid. The compound is characterized by a methylthio group (-SCH₃) replacing the thiol (-SH) group at the cysteine sulfur atom, with three deuterium atoms replacing hydrogen in the methyl group (CD₃) . Its molecular formula is C₄H₆D₃NO₂S, and it has a molecular weight of 138.20 g/mol (vs. 135.18 g/mol for the non-deuterated form). The deuterated variant is primarily used as a stable isotope tracer in metabolic studies, enabling precise tracking of sulfur-containing biomolecules in vivo . Its chemical stability, conferred by the methylthio group, reduces susceptibility to oxidation compared to free cysteine, making it valuable in redox biology and pharmaceutical research .

Properties

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of L-Cysteine Derivatives

Compound Structure Modification Molecular Weight (g/mol) Key Properties Applications
L-Cysteine -SH group 121.16 High reactivity (thiol), prone to oxidation to cystine. Antioxidant precursor, protein synthesis, detoxification .
S-Methyl-L-cysteine -SCH₃ substitution 135.18 Stable, non-oxidizable thioether; poor solubility in organic solvents. Study of methyltransferase activity, sulfur metabolism .
S-Methyl-D3-L-cysteine -SCD₃ substitution 138.20 Isotopic labeling; kinetic isotope effects in metabolic pathways. Isotopic tracing in pharmacokinetics and proteomics .
N-Acetylcysteine (NAC) N-acetylated, free -SH group 163.20 Enhanced solubility and stability; direct glutathione precursor. Antioxidant therapy, mucolytic agent, acetaminophen overdose antidote .
S-Allyl-L-cysteine -S-CH₂CH=CH₂ substitution 162.23 Bioactive sulfur compound; anti-inflammatory and anti-diabetic properties. Nutraceuticals, cancer research .
S-Sulfocysteine (SSC) -SO₃H substitution 199.20 Water-soluble, stable sulfonic acid derivative. Cell culture media additive for controlled cysteine delivery .

Key Differences

  • Reactivity : Unlike L-cysteine and NAC, S-methyl derivatives lack a free thiol group, rendering them inert to disulfide bond formation or metal-catalyzed redox reactions .
  • Metabolic Fate : NAC is rapidly deacetylated to cysteine in vivo, whereas S-methyl-L-cysteine is metabolized via transamination pathways to yield methylthiopropionic acid .
  • Isotopic Utility : The deuterated S-methyl-D3 variant provides distinct mass spectrometry signatures for tracking sulfur incorporation into proteins or glutathione .

Research Findings

Stability and Isotope Effects

  • S-Methyl-D3-L-cysteine exhibits slower metabolic degradation compared to its non-deuterated counterpart due to the kinetic isotope effect, as observed in yeast growth assays .

Therapeutic Potential

  • NAC outperforms S-methyl-L-cysteine in clinical settings due to its superior bioavailability and direct glutathione-boosting effects .

Preparation Methods

Synthesis of S-(Methyl-d3) Aryl Sulfonothioates as Key Intermediates

A prominent method for preparing L-CYSTEINE, S-METHYL (S-METHYL-D3) involves the synthesis of S-(methyl-d3) arylsulfonothioates, which serve as electrophilic trideuteromethylthiolating reagents. These reagents are synthesized from cheap and readily available deuterated methanol (CD3OD) through a two- or three-step sequence, offering a cost-effective and scalable approach.

Key Features:

  • Starting Material: CD3OD (trideuterated methanol), which is economical compared to other deuterated methyl sources.
  • Reactions: The process involves the formation of arylsulfonothioates bearing the SCD3 group.
  • Yield and Purity: High yields with >99% deuterium incorporation have been reported.
  • Stability: The reagents are shelf-stable, facilitating practical use in further transformations.

This method was detailed by Yan Zhang et al. (2022), who demonstrated the preparation of various S-(methyl-d3) arylsulfonothioates and their application in direct trideuteromethylthiolation reactions under mild conditions.

Direct Trideuteromethylthiolation of L-Cysteine Derivatives

Using the S-(methyl-d3) arylsulfonothioates, direct trideuteromethylthiolation of nucleophilic substrates like thiols (including cysteine derivatives) can be achieved. This reaction forms the S-methyl-d3 thioether linkage characteristic of L-CYSTEINE, S-METHYL (S-METHYL-D3).

Reaction Conditions:

  • Mild temperatures (room temperature to 80 °C depending on substrate).
  • Catalysts such as copper or nickel complexes may be employed for cross-coupling reactions.
  • High chemoselectivity and functional group tolerance.

Outcomes:

  • High conversion rates.
  • Excellent isotopic purity (>99% D incorporation).
  • Good to excellent yields (typically 80–95%).

The method allows for late-stage modification of bioactive molecules, including amino acids like L-cysteine, enabling the incorporation of the SCD3 group efficiently.

Alternative Tandem Reaction Approaches

Another advanced preparation method involves a three-component tandem reaction of arynes, S-methyl-d3 sulfonothioate, and sulfonamides or amides. This approach synthesizes trideuteromethylated sulfilimines, which are structurally related to L-cysteine derivatives containing sulfur.

Highlights:

  • High efficiency and chemoselectivity.
  • Broad substrate scope.
  • Good functional group compatibility.
  • Yields ranging from good to excellent with 92%–99% deuterium incorporation.

Mechanistic studies indicate that sulfenamide intermediates generated in situ are crucial for the reaction progress. This method offers a mild and practical route to introduce the -SCD3 moiety into molecules with sulfilimine skeletons, potentially applicable to L-cysteine analogs.

Data Table Summarizing Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Yield (%) Deuterium Incorporation (%) Notes
Synthesis of S-(methyl-d3) arylsulfonothioates CD3OD, aryl sulfonyl precursors Two/three-step synthesis, mild temp 80–95 >99 Cost-effective, scalable, shelf-stable reagents; versatile for various nucleophiles
Direct trideuteromethylthiolation of thiols L-cysteine derivatives, S-(methyl-d3) arylsulfonothioates Cu/Ni catalysis, mild to moderate temp 85–92 >99 High chemoselectivity; suitable for late-stage modifications
Three-component tandem reaction (arynes + sulfonothioate + sulfonamides) Arynes, S-methyl-d3 sulfonothioate, sulfonamides Mild conditions, in situ sulfenamide formation 75–90 92–99 Efficient synthesis of trideuteromethylated sulfilimines; potential for drug labeling

Research Findings and Considerations

  • The degree of deuteration is critical for the utility of L-CYSTEINE, S-METHYL (S-METHYL-D3), with >99% incorporation being achievable through the described methods.
  • The sulfone skeleton in the arylsulfonothioate reagents significantly enhances reactivity and stability, facilitating efficient SCD3 transfer.
  • Mild reaction conditions preserve sensitive functional groups in L-cysteine and related molecules, ensuring product integrity.
  • The scalability of these methods supports their application in pharmaceutical research and isotope labeling studies.
  • Mechanistic insights suggest that in situ generated intermediates (e.g., sulfenamides) are key to reaction success in tandem processes.

Q & A

Basic Research Questions

Q. What synthetic and analytical methodologies are recommended for preparing and validating L-Cysteine, S-Methyl (S-Methyl-D3) with ≥98% isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via methyl-d3 group substitution, followed by purification using reversed-phase HPLC. Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm the D3-methyl group and 1H^1H-NMR to detect residual protium. For example, 1H^1H-NMR signals for the S-methyl-d3 group appear as a singlet at ~2.1 ppm with suppressed intensity due to deuterium substitution . Purity thresholds (e.g., ≥98% deuterium) are quantified using isotope ratio mass spectrometry (IRMS) .

Q. Which analytical techniques are optimal for quantifying S-Methyl-D3-L-cysteine in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity. Deuterated internal standards (e.g., S-Methyl-D3-L-cysteine with additional 13C^{13}C-labels) minimize matrix effects. Sample preparation involves solid-phase extraction (SPE) using mixed-mode cartridges to isolate thiol-containing compounds .

Q. How should deuterated cysteine derivatives be handled to prevent isotopic exchange during storage?

  • Methodological Answer : Store lyophilized samples at -80°C under inert gas (e.g., argon) to minimize H/D exchange. For solutions, use deuterated solvents (e.g., D2_2O) and buffered systems at pH 5–6, where thiol groups are protonated and less reactive. Monitor exchange rates via periodic 1H^1H-NMR analysis of the S-methyl-d3 signal .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the reaction kinetics of S-Methyl-D3-L-cysteine in thiol-disulfide exchange studies?

  • Methodological Answer : DIEs reduce the zero-point energy of C-D bonds, slowing reaction rates by 2–3× compared to protiated analogs. Use stopped-flow kinetics with Raman spectroscopy (e.g., 510 cm1^{-1} for S-S stretching) to monitor disulfide bond formation. Compare rate constants (k) for deuterated vs. protiated forms under identical pH and temperature conditions .

Q. What experimental strategies resolve contradictions in reported stability data for S-Methyl-D3-L-cysteine under oxidative conditions?

  • Methodological Answer : Systematically replicate studies while controlling variables (e.g., O2_2 concentration, metal ion contaminants). Use orthogonal methods: (i) HPLC-UV to quantify degradation products, (ii) electron paramagnetic resonance (EPR) to detect radical intermediates, and (iii) kinetic modeling to identify rate-limiting steps. Statistical validation via ANOVA accounts for inter-lab variability .

Q. How can metabolic incorporation of S-Methyl-D3-L-cysteine be distinguished from non-specific binding in tracer studies?

  • Methodological Answer : Combine stable isotope-resolved metabolomics (SIRM) with proteomic fractionation. Incubate cells with S-Methyl-D3-L-cysteine and analyze via LC-MS/MS for deuterated peptides. Use SILAC (stable isotope labeling by amino acids in cell culture) controls to differentiate incorporation from background signals. Confirm specificity via CRISPR knockouts of cysteine transporters .

Q. What computational approaches predict deuterium isotope effects on S-Methyl-D3-L-cysteine’s interactions with metalloenzymes?

  • Methodological Answer : Employ density functional theory (DFT) to model the energy barrier for C-D bond cleavage in enzyme active sites. Compare potential energy surfaces (PES) for protiated and deuterated forms. Validate with QM/MM simulations of cysteine-metal coordination (e.g., Zn2+^{2+}-thiolate complexes) using crystallographic data from the Protein Data Bank .

Methodological Best Practices

Q. How to validate the absence of protio contamination in deuterated S-Methyl-L-cysteine batches?

  • Methodological Answer : Use 2H^2H-NMR to directly detect deuterium in the S-methyl group (expected shift: ~1.8 ppm). Cross-validate with high-sensitivity HRMS, searching for [M+H]+^+ peaks at m/z 136.18 (protiated) vs. 139.20 (deuterated). Batch rejection criteria: <2% protio contamination, as per ICH Q3D guidelines .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in S-Methyl-D3-L-cysteine studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50_{50} data. Use Bayesian inference to account for measurement uncertainty in isotopic labeling efficiency. Report 95% credible intervals for kinetic parameters (e.g., kcat_{cat}, KM_M) .

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